molecular formula C20H23F19O4 B12831451 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol CAS No. 94158-62-0

1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

Cat. No.: B12831451
CAS No.: 94158-62-0
M. Wt: 688.4 g/mol
InChI Key: AGXPCTAFKVXMEO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alcohol group to an alkane using reagents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The compound’s fluorinated segments provide high stability and resistance to degradation, while the ether linkages allow for flexibility and interaction with various biological molecules .

Comparison with Similar Compounds

Similar compounds to 1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol include:

The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity, making it suitable for specialized applications .

Properties

CAS No.

94158-62-0

Molecular Formula

C20H23F19O4

Molecular Weight

688.4 g/mol

IUPAC Name

1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol

InChI

InChI=1S/C20H23F19O4/c1-2-3-4-41-5-6-42-7-8-43-10-11(40)9-12(21,22)14(24,25)16(28,29)18(32,33)17(30,31)15(26,27)13(23,19(34,35)36)20(37,38)39/h11,40H,2-10H2,1H3

InChI Key

AGXPCTAFKVXMEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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